molecular formula C24H29N3O2S2 B11083355 morpholin-4-yl(2-{[(Z)-morpholin-4-yl(phenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanethione

morpholin-4-yl(2-{[(Z)-morpholin-4-yl(phenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanethione

Cat. No.: B11083355
M. Wt: 455.6 g/mol
InChI Key: YTUYPBNKXXHEDE-LVWGJNHUSA-N
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Description

MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a morpholine ring, a phenylmethylidene group, and a benzothiophene core, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE typically involves multiple steps. One common route starts with the preparation of the benzothiophene core, followed by the introduction of the morpholine and phenylmethylidene groups. Key reagents include morpholine, phenylmethylidene chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Industrial synthesis might also involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Scientific Research Applications

MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and benzothiophene-based molecules. Examples are:

Uniqueness

MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development .

Properties

Molecular Formula

C24H29N3O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

morpholin-4-yl-[2-[(Z)-[morpholin-4-yl(phenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanethione

InChI

InChI=1S/C24H29N3O2S2/c30-24(27-12-16-29-17-13-27)21-19-8-4-5-9-20(19)31-23(21)25-22(18-6-2-1-3-7-18)26-10-14-28-15-11-26/h1-3,6-7H,4-5,8-17H2/b25-22-

InChI Key

YTUYPBNKXXHEDE-LVWGJNHUSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C(/C3=CC=CC=C3)\N4CCOCC4)C(=S)N5CCOCC5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=C(C3=CC=CC=C3)N4CCOCC4)C(=S)N5CCOCC5

Origin of Product

United States

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